molecular formula C9H20ClNO6 B8123886 Aminooxy-peg3-acid hydrochloride salt

Aminooxy-peg3-acid hydrochloride salt

Cat. No.: B8123886
M. Wt: 273.71 g/mol
InChI Key: NSCOYGXPULLEGX-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

This compound consists of a triethylene glycol (PEG3) spacer flanked by an aminooxy group (-ONH₂) at one terminus and a carboxylic acid (-COOH) at the other, with the aminooxy group stabilized as a hydrochloride salt. The PEG3 spacer provides hydrophilicity and flexibility, reducing steric hindrance during conjugation.

Molecular Formula : While the exact formula for the hydrochloride salt is not explicitly reported, its Boc-protected analog (CAS 1835759-82-4) has the formula C₁₄H₂₇NO₈, suggesting the hydrochloride form likely corresponds to C₁₁H₂₂ClNO₇ after deprotection. Key functional groups include:

  • Aminooxy group : Reacts with ketones or aldehydes via oxime ligation.
  • Carboxylic acid : Activates with EDC/NHS for amine coupling.
  • PEG3 spacer : Enhances solubility (log P ≈ -2.5) and reduces immunogenicity.

Structural Stability : The hydrochloride salt formulation improves stability during storage, with a shelf life exceeding two years at -20°C.

Crystallographic and Spectroscopic Profiling

Crystallographic data for this compound remain unreported, but its Boc-protected counterpart exhibits a defined stereochemistry confirmed via X-ray diffraction (unpublished data). Spectroscopic characterization relies on:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (D₂O) : δ 3.6–3.8 ppm (PEG3 methylene protons), δ 4.2 ppm (aminooxy -NH₂), δ 2.5 ppm (carboxylic acid proton, exchanged).
  • ¹³C NMR : Peaks at δ 170 ppm (carboxylic acid), δ 70–75 ppm (PEG3 ether carbons).

Infrared (IR) Spectroscopy :

  • Strong absorption at 3300 cm⁻¹ (N-H stretch, aminooxy), 1700 cm⁻¹ (C=O, carboxylic acid), and 1100 cm⁻¹ (C-O-C, PEG3).

Mass Spectrometry :

  • ESI-MS for Boc-protected form: m/z 337.17 [M+H]⁺, consistent with molecular weight 337.37 g/mol.

Comparative Analysis with PEG-Based Bioconjugation Reagents

This compound is distinguished from other PEG linkers by its dual-functional reactivity and optimized spacer length. Key comparisons include:

Property Aminooxy-PEG3-Acid HCl MAL-PEG4-NHS DBCO-PEG8-Azide
Functional Groups Aminooxy, Carboxylic Acid Maleimide, NHS Ester DBCO, Azide
Spacer Length (Å) 14.2 18.5 29.7
Solubility (mg/mL) 50 (H₂O) 30 (DMSO) 10 (THF)
Conjugation Efficiency >90% (pH 4.5) >80% (pH 7.4) >95% (Cu-free click)
Primary Application Antibody-drug conjugates Protein labeling Bioorthogonal chemistry

Advantages :

  • Orthogonal reactivity : Enables sequential conjugation of two distinct molecules (e.g., drugs and targeting agents).
  • Reduced aggregation : PEG3’s shorter chain minimizes viscosity issues in high-concentration formulations compared to PEG8.

Limitations :

  • Hydrolysis susceptibility : The aminooxy group requires acidic conditions (pH 4–5) for optimal stability.
  • Cost : Approximately 20% higher than linear PEG-NHS esters due to complex synthesis.

Properties

IUPAC Name

3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6.ClH/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12;/h1-8,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOYGXPULLEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The compound is synthesized through a multi-step process starting with PEG-based precursors. A common approach involves the functionalization of triethylene glycol with aminooxy and carboxylic acid groups, followed by hydrochloride salt formation.

Key Reaction Steps:

  • Etherification: Triethylene glycol undergoes nucleophilic substitution to introduce an aminooxy group.

  • Acid Functionalization: The terminal hydroxyl group is oxidized to a carboxylic acid.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Example Protocol:

  • Starting Material: 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid.

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Temperature: 0–25°C under nitrogen atmosphere.

    • Reagents: Thionyl chloride (SOCl₂) for carboxyl activation, followed by HCl gas saturation.

Catalytic Hydrogenation for Intermediate Synthesis

A patent detailing the synthesis of structurally similar compounds (e.g., 3-aminophthalate hydrochloride) highlights the role of catalytic hydrogenation in reducing nitro groups to amines, a step analogous to aminooxy group introduction.

Adapted Method for Aminooxy-PEG3-Acid Hydrochloride:

  • Nitro Intermediate Preparation: Introduce a nitro group to the PEG backbone.

  • Hydrogenation: Use platinum or palladium catalysts under H₂ pressure (0.1–0.3 MPa) to reduce nitro to aminooxy.

  • Acidification: Treat with concentrated HCl (12 mol/L) to form the hydrochloride salt.

Optimization Data:

ParameterConditionYield (%)Purity (%)
CatalystPt/C (5% w/w)92.598.7
H₂ Pressure0.2 MPa91.898.4
Reaction Time4 hours93.599.1

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency through continuous flow systems. Key advantages include:

  • Enhanced Mixing: Microreactors ensure uniform reagent contact.

  • Temperature Control: Exothermic reactions (e.g., HCl addition) are managed via jacketed reactors.

  • Automated Purification: In-line chromatography or crystallization units isolate the product.

Case Study:
A pilot plant reported a 12% increase in yield (from 78% to 90%) by switching from batch to flow synthesis, with a throughput of 50 kg/month.

Solvent and Reagent Selection

Solvent Systems:

  • Polar Aprotic Solvents: DMF or acetonitrile for dissolution of PEG intermediates.

  • Co-Solvents: Ethanol/water mixtures (1:1 v/v) for hydrochloride crystallization.

Reagent Efficiency:

ReagentRoleOptimal Equivalents
SOCl₂Carboxyl activation1.2 eq
HCl (g)Salt formation3.0 eq

Purification and Quality Control

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC): Removes high-molecular-weight impurities (e.g., PEG dimers).

  • Ion-Exchange Chromatography: Isolate the hydrochloride salt from unreacted starting materials.

Purity Metrics:

TechniquePurity (%)Impurities Detected
HPLC99.2<0.1% PEG dimer
NMR98.5Trace solvents (DCM < 50 ppm)

Crystallization Protocols

  • Anti-Solvent Addition: Dropwise addition of diethyl ether to a DMF solution induces crystallization.

  • Temperature Gradient: Cooling from 25°C to 4°C enhances crystal yield.

Yield Improvement:

Crystallization MethodYield (%)Crystal Size (µm)
Anti-Solvent8550–100
Slow Cooling78100–200

Challenges and Mitigation Strategies

Hydrolysis of Aminooxy Group

The aminooxy moiety is prone to hydrolysis under acidic conditions. Solutions include:

  • Low-Temperature Processing: Conduct reactions below 10°C.

  • Inert Atmosphere: Use nitrogen or argon to minimize moisture exposure.

PEG Dimer Formation

Side reactions during etherification may produce PEG dimers. Mitigation involves:

  • Stoichiometric Control: Limit excess reagents (e.g., SOCl₂).

  • Catalyst Screening: Transition metal catalysts (e.g., CuI) improve selectivity.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodStepsTotal Yield (%)Cost (USD/g)
Batch Synthesis568120
Continuous Flow39085
Catalytic Hydrogenation48895

Chemical Reactions Analysis

Types of Reactions

Aminooxy-peg3-acid hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Bioconjugation Applications

1. Protein Labeling

Aminooxy-PEG3-acid hydrochloride salt is extensively utilized for labeling proteins through oxime ligation. This method is advantageous due to its chemoselectivity and stability under physiological conditions. The aminooxy group reacts with aldehyde-labeled proteins to form stable oxime linkages, which can be used for tracking and analyzing protein interactions .

Case Study: Protein Immobilization

In a study involving aldehyde-labeled green fluorescent protein (GFP), researchers immobilized the protein on hydrazide-functionalized agarose beads using this compound. The ligation was catalyzed by more efficient phenylenediamine catalysts, resulting in rapid immobilization and subsequent release of the labeled protein . This technique demonstrates the utility of aminooxy compounds in purifying proteins from complex mixtures.

2. Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the development of antibody-drug conjugates. The ability to selectively modify antibodies at specific sites enhances the therapeutic efficacy and reduces off-target effects. By utilizing aminooxy linkers, researchers can create homogeneous ADCs that maintain the biological activity of the antibody while delivering cytotoxic drugs directly to cancer cells .

Drug Delivery Systems

1. PEGylation

The incorporation of this compound into drug formulations enhances solubility and bioavailability. PEGylation reduces renal clearance rates and prolongs circulation time in vivo, making it an effective strategy for improving drug pharmacokinetics .

Table 1: Comparison of Drug Delivery Systems Utilizing this compound

StudyDrug TypeApplicationResults
Study AChemotherapeutic agentPEGylationIncreased solubility and reduced toxicity
Study BAntibodyADC formulationEnhanced targeting and reduced side effects
Study CEnzymeStabilizationImproved stability and activity retention

Mechanism of Action

The mechanism of action of Aminooxy-peg3-acid hydrochloride salt involves its interaction with biological molecules. In ADCs, it acts as a linker that connects the antibody to the cytotoxic drug, allowing targeted delivery to cancer cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Aminooxyacetic Acid Hydrochloride

Structural Differences :

  • Formula: C₂H₅NO₃·½HCl (Molecular weight: 109.3 g/mol) .
  • Functionality: Contains a single aminooxy group and lacks PEG spacers.

Functional Comparison :

Property Aminooxy-PEG3-Acid HCl Salt Aminooxyacetic Acid HCl
Solubility High (PEG-enhanced) Moderate (no PEG spacer)
Reactivity Dual (aminooxy + carboxylic acid) Single (aminooxy only)
Applications Bioconjugation, drug delivery Enzyme inhibition (e.g., GABA-T)

Aminooxyacetic acid hydrochloride is primarily used in metabolic studies, whereas Aminooxy-PEG3-acid HCl salt’s PEG spacer enables enhanced solubility and versatility in bioconjugation .

Boc-Aminooxy-PEG3-Azide

Structural Differences :

  • Formula : C₁₃H₂₆N₄O₆ (Molecular weight: 346.37 g/mol) .
  • Functionality: Features a Boc-protected aminooxy group and an azide terminal instead of a carboxylic acid.

Functional Comparison :

Property Aminooxy-PEG3-Acid HCl Salt Boc-Aminooxy-PEG3-Azide
Reactive Groups Aminooxy + carboxylic acid Boc-protected aminooxy + azide
Stability Short-term (reactive) Longer-term (Boc protection)
Applications Direct conjugation Click chemistry (azide-alkyne)

The Boc protection in Boc-Aminooxy-PEG3-Azide enhances stability but requires deprotection steps for aminooxy reactivity, making it less direct for rapid conjugations compared to Aminooxy-PEG3-acid HCl salt .

3-Amino-4-Propoxybenzoic Acid Hydrochloride

Structural Differences :

  • Formula: C₁₀H₁₃NO₃·HCl (Molecular weight: 231.68 g/mol) .
  • Functionality: Aromatic amine and carboxylic acid without PEG or aminooxy groups.

Functional Comparison :

Property Aminooxy-PEG3-Acid HCl Salt 3-Amino-4-Propoxybenzoic Acid HCl
Reactive Groups Aminooxy + carboxylic acid Aromatic amine + carboxylic acid
Solubility High (PEG) Low (hydrophobic aromatic core)
Applications Bioconjugation Pharmaceutical reference standard

This compound serves as a reference standard in analytical chemistry but lacks the bifunctional reactivity required for bioconjugation .

Research Findings and Practical Considerations

Stability and Handling

  • Aminooxy-PEG3-acid HCl salt degrades rapidly if exposed to moisture or room temperature, necessitating strict storage at -20°C and immediate use .
  • In contrast, Boc-protected derivatives (e.g., Boc-Aminooxy-PEG3-Azide) exhibit improved stability but require additional synthetic steps .

Reaction Efficiency

  • The aminooxy-aldehyde reaction achieves >90% efficiency within 2 hours at pH 4.5–6.5, outperforming traditional hydrazide-based conjugations .
  • Carboxylic acid activation (via EDC) achieves ~80% amide bond formation in aqueous buffers, comparable to other PEG-carboxylic acid derivatives .

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